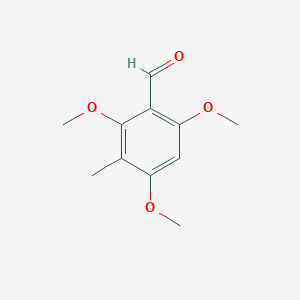

2,4,6-Trimethoxy-3-methylbenzaldehyde

Descripción general

Descripción

2,4,6-Trimethoxy-3-methylbenzaldehyde is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . It is characterized by the presence of three methoxy groups and a methyl group attached to a benzaldehyde core. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method includes the use of dimethyl sulfate as a methylating agent in the presence of a base such as sodium hydroxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Análisis De Reacciones Químicas

Types of Reactions: 2,4,6-Trimethoxy-3-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products:

Oxidation: 2,4,6-Trimethoxybenzoic acid.

Reduction: 2,4,6-Trimethoxy-3-methylbenzyl alcohol.

Substitution: Various halogenated derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Organic Synthesis

Key Intermediates in Synthesis:

2,4,6-Trimethoxy-3-methylbenzaldehyde serves as an important intermediate in organic synthesis. Its structure allows for the production of various derivatives that exhibit biological activity.

- Pyrroloindole Derivatives: This compound is utilized in the preparation of pyrroloindole derivatives known for their antitumor properties .

- Cyclohexanedione Herbicides: It is a precursor for synthesizing herbicides like Trslkoxydim, which is effective against systemic cereal crops .

Pharmaceutical Applications

Anticancer Activity:

Research indicates that derivatives of this compound possess anticancer properties. For instance, studies have demonstrated that certain synthesized compounds based on this aldehyde inhibit the growth of various cancer cell lines at nanomolar concentrations .

Biological Activity:

The compound has been involved in studies focusing on the synthesis of heterocyclic compounds with diverse pharmacological activities, including antimicrobial and antifungal effects . The triazole and tetrazine derivatives derived from this aldehyde have shown promise as potential therapeutic agents.

Agricultural Applications

Herbicidal Properties:

The compound is noted for its role in developing herbicides that target specific crops while minimizing harm to others. Its application in the synthesis of herbicides highlights its importance in agricultural chemistry .

Material Science

Photoinitiators:

this compound is also used in the production of photoinitiators such as TPO (Tertiary Photoinitiator) which are critical in polymerization processes for coatings and inks . The steric hindrance provided by its methyl groups enhances its efficacy as a catalyst in polymerization reactions.

Safety and Toxicological Insights

Health Risk Assessments:

Recent evaluations have assessed the potential health risks associated with substances migrating from materials containing benzaldehyde derivatives, including this compound. Studies indicate that while exposure levels may exceed certain thresholds, the overall genotoxic risk appears low .

Data Table: Summary of Applications

Case Studies

-

Anticancer Efficacy Study:

A study published in PMC demonstrated that novel compounds derived from this compound showed significant inhibition of cancer cell growth across multiple cell lines (L1210, FM3A, HeLa) with IC50 values ranging from 1.2 to 6.3 nM . -

Herbicide Development:

Research conducted by ICI highlighted the successful application of this compound in synthesizing Trslkoxydim herbicide, showcasing its effectiveness in agricultural settings while maintaining crop safety .

Mecanismo De Acción

The mechanism of action of 2,4,6-Trimethoxy-3-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

- 2,4,6-Trimethoxybenzaldehyde

- 3,4,5-Trimethoxybenzaldehyde

- 2,3,4-Trimethoxybenzaldehyde

Comparison: 2,4,6-Trimethoxy-3-methylbenzaldehyde is unique due to the presence of a methyl group at the 3-position, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different physical and chemical properties, such as melting point, solubility, and reactivity, making it suitable for specific applications .

Actividad Biológica

2,4,6-Trimethoxy-3-methylbenzaldehyde is an organic compound notable for its diverse biological activities. This article synthesizes various research findings regarding its biological effects, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula and features a benzaldehyde functional group with three methoxy groups at the 2, 4, and 6 positions and a methyl group at the 3 position. This unique arrangement enhances its reactivity and interaction with biological systems, making it a subject of interest in pharmacological studies.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions that influence enzyme activity and receptor binding. For instance, studies have indicated that this compound may modulate ion channels and exhibit antitumor properties through specific receptor interactions.

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. It has shown significant activity against various cancer cell lines:

- HeLa Cells : In vitro studies demonstrated that this compound induces apoptosis in HeLa cells. Concentrations as low as 0.5 μM exhibited comparable effects to standard chemotherapy agents like 5-Fluorouracil (5-FU) in inhibiting cell migration and promoting cell death through apoptosis .

- MCF-7 Cells : Similar effects were observed in MCF-7 breast cancer cells, where increasing concentrations led to enhanced anti-metastatic effects .

The compound's effectiveness is believed to stem from its ability to disrupt cellular processes critical for cancer cell survival and proliferation.

Antioxidant Activity

This compound has also been reported to possess antioxidant properties . This activity is crucial as it helps in mitigating oxidative stress within cells, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's structure allows it to scavenge free radicals effectively .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals that this compound exhibits superior biological activity due to its specific arrangement of substituents:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,3-Dimethoxybenzaldehyde | Two methoxy groups at positions 2 and 3 | Lower biological activity than target compound |

| 2-Methoxy-4-methylbenzaldehyde | One methoxy group at position 2 | Less sterically hindered |

| 3,4-Dimethoxybenzaldehyde | Two methoxy groups at positions 3 and 4 | Different reactivity profile |

The presence of three methoxy groups significantly influences the compound’s reactivity and interaction with biological systems compared to its analogs.

Case Studies

- Study on Anticancer Activity : A recent study synthesized chalcone derivatives based on this compound. The derivatives exhibited potent anticancer effects against various cell lines, highlighting the potential for developing new therapeutic agents derived from this compound .

- Mechanistic Insights : Research utilizing molecular docking has elucidated how the compound interacts with specific receptors involved in cancer progression. These studies suggest that the unique structural features facilitate strong binding affinities necessary for therapeutic efficacy .

Propiedades

IUPAC Name |

2,4,6-trimethoxy-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-7-9(13-2)5-10(14-3)8(6-12)11(7)15-4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWWFFKWMKJCAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1OC)OC)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452155 | |

| Record name | 2,4,6-TRIMETHOXY-3-METHYLBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81574-58-5 | |

| Record name | 2,4,6-TRIMETHOXY-3-METHYLBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.